Benzene, 1,1'-tellurobis[4-methoxy-
Description
The compound “Benzene, 1,1'-tellurobis[4-methoxy-” is a diaryl telluride derivative featuring two para-methoxy-substituted benzene rings linked by a tellurium (Te) atom. Tellurium bridges are rare in organic chemistry compared to sulfur or oxygen analogs, but they may offer enhanced thermal stability and distinct reactivity in cross-coupling reactions or materials science applications .
Properties
CAS No. |
4456-34-2 |
|---|---|
Molecular Formula |
C14H14O2Te |
Molecular Weight |
341.9 g/mol |
IUPAC Name |
1-methoxy-4-(4-methoxyphenyl)tellanylbenzene |
InChI |
InChI=1S/C14H14O2Te/c1-15-11-3-7-13(8-4-11)17-14-9-5-12(16-2)6-10-14/h3-10H,1-2H3 |
InChI Key |
RSYFPPISBRXZAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)[Te]C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Methoxy-Substituted Diaryls
Key Observations:
Bridging Element Impact on Stability :
- Tellurium bridges (hypothesized) may confer higher thermal stability compared to sulfones or ethyne bridges due to Te’s stronger bond dissociation energy. For example, a related tellurium-bridged biphenyl compound decomposes at 208–210°C , whereas sulfones like bis(4-methoxyphenyl) sulfone are stable up to ~250°C .
- Chlorinated bridges (e.g., Methoxychlor) are prone to environmental degradation but exhibit biocidal activity .
Electronic and Structural Properties: Ethyne-bridged compounds (e.g., 1,2-Bis(4-methoxyphenyl)ethyne) exhibit rigidity and conjugation, making them suitable for optoelectronic materials .
Applications :
- Pharmaceuticals : Chlorotrianisene and DMT-Cl are used in drug synthesis or as protecting groups .
- Pesticides : Methoxychlor’s chlorine-rich structure enables insecticidal activity .
- Materials Science : Sulfones and ethyne-bridged compounds serve in high-performance polymers and electronics .
Synthetic Challenges :
- Tellurium compounds often require specialized synthesis routes. For example, hydrazine reduction was used to prepare a tellurium-bridged biphenyl amine . In contrast, sulfones are typically synthesized via oxidation of thioethers .
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